Cas no 79-02-7 (Acetaldehyde,2,2-dichloro-)

Acetaldehyde,2,2-dichloro- 化学的及び物理的性質
名前と識別子
-
- Acetaldehyde,2,2-dichloro-
- DICHLOROACETALDEHYDE
- 1,1-dichloroacetaldehyde
- Acetaldehyde,2,2-dichloro
- Acetaldehyde,dichloro
- CHCl2CHO
- Dichlor-acetaldehyd
- Dichloroacetaldehyd
- dichloroethanal
- 2,2-dichloroacetaldehyde
- alpha,alpha-dichloroacetaldehyde
- chloroaldehyde
- dichloro-2,2 acetaldehyde
- dichloro-acetaldehyde
- FT-0624696
- D0312
- .alpha.,.alpha.-Dichloroacetaldehyde
- NSC 5207
- Acetaldehyde, 2,2-dichloro-
- DICHLOROACETALDEHYDE, 2,2-
- 9GT3DHH725
- NSC5207
- CHEBI:34214
- NS00005907
- NSC-5207
- Chloraldehyde
- DICHLOROACETALDEHYDE [HSDB]
- SCHEMBL365239
- BRN 1739030
- NWQWQKUXRJYXFH-UHFFFAOYSA-
- Acetaldehyde, dichloro-
- AKOS006281193
- UNII-9GT3DHH725
- CCRIS 5387
- 79-02-7
- InChI=1/C2H2Cl2O/c3-2(4)1-5/h1-2H
- HSDB 5226
- 4-01-00-03140 (Beilstein Handbook Reference)
- Q16661162
- DTXSID3021560
- D89627
- EINECS 201-169-5
- Acetaldehyde,dichloro-
-
- MDL: MFCD00059818
- インチ: 1S/C2H2Cl2O/c3-2(4)1-5/h1-2H
- InChIKey: NWQWQKUXRJYXFH-UHFFFAOYSA-N
- ほほえんだ: C(=O)C(Cl)Cl
計算された属性
- せいみつぶんしりょう: 111.94800
- どういたいしつりょう: 111.9482701g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 5
- 回転可能化学結合数: 1
- 複雑さ: 34.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- 密度みつど: 1.4330
- ゆうかいてん: -50.15°C
- ふってん: 90.55°C
- 屈折率: 1.4530 (estimate)
- PSA: 17.07000
- LogP: 0.98900
Acetaldehyde,2,2-dichloro- セキュリティ情報
- 危険物輸送番号:UN 1992
- 包装グループ:III
- 危険レベル:3.2
- 包装等級:III
- セキュリティ用語:3.2
- 危険レベル:3.2
- 包装カテゴリ:III
Acetaldehyde,2,2-dichloro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AH51471-1g |
DICHLOROACETALDEHYDE |
79-02-7 | 95% | 1g |
$119.00 | 2024-04-19 | |
1PlusChem | 1P00G4GF-1g |
DICHLOROACETALDEHYDE |
79-02-7 | 95% | 1g |
$138.00 | 2024-04-21 |
Acetaldehyde,2,2-dichloro- 関連文献
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1. 329. The β-phenylserine series. Part IVErnst D. Bergmann,H. Resnick J. Chem. Soc. 1956 1662
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Min Xue,Jingyao Shen,Dan Wang,Lei Yin,Xiaolei Zhuang,Zihui Meng Anal. Methods 2015 7 2420
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J. T. Hughes Analyst 1963 88 318
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4. CCCCXXXI.—The condensation of dichloroacetaldehyde with phenolsFrederick Daniel Chattaway,Alexander Allan Morris J. Chem. Soc. 1928 3241
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5. Addition and cycloaddition reactions of β-chloroazo-olefinsThomas L. Gilchrist,John A. Stevens,Brian Parton J. Chem. Soc. Perkin Trans. 1 1985 1741
-
6. CCXLVI.—The condensation of dichloroacetaldehyde with anisic acid and with p-nitroanisoleFrederick Daniel Chattaway,Larkin Hundley Farinholt J. Chem. Soc. 1931 1828
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Igor Ignatyev,Manuel Montejo,Pilar Gema Rodríguez Ortega,Juan Jesús López González Phys. Chem. Chem. Phys. 2011 13 18507
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8. CCXXXIII.—The condensation of dichloroacetaldehyde with p-hydroxybenzoic acidFrederick Daniel Chattaway,Larkin Hundley Farinholt J. Chem. Soc. 1931 1737
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9. XVI.—The formation of glyoxalosazones by the interaction of dichloroacetaldehyde and aryl hydrazinesFrederick Daniel Chattaway,Larkin Hundley Farinholt J. Chem. Soc. 1930 94
Acetaldehyde,2,2-dichloro-に関する追加情報
Acetaldehyde, 2,2-dichloro- (CAS No. 79-02-7)
Acetaldehyde, 2,2-dichloro-, also known as chloral, is a chemical compound with the CAS number 79-02-7. This compound is a chlorinated derivative of acetaldehyde and has been extensively studied for its various applications in organic synthesis and industrial processes. The molecule consists of a two-carbon chain with two chlorine atoms attached to the central carbon atom, making it a valuable intermediate in the production of pharmaceuticals and agrochemicals.
The synthesis of Acetaldehyde, 2,2-dichloro- typically involves the chlorination of acetaldehyde under specific conditions. Recent studies have explored more efficient methods to produce this compound with higher yields and fewer byproducts. For instance, researchers have investigated the use of microwave-assisted synthesis and catalytic systems to optimize the reaction process. These advancements have not only improved the production efficiency but also reduced the environmental impact associated with traditional synthesis methods.
In terms of applications, Acetaldehyde, 2,2-dichloro- is widely used as an intermediate in the synthesis of various fine chemicals. One notable application is its role in the production of chlorinated solvents and intermediates for pharmaceuticals. Recent research has highlighted its potential in the development of novel drug delivery systems due to its unique chemical properties and reactivity.
The environmental impact of Acetaldehyde, 2,2-dichloro- has also been a subject of interest in recent studies. Researchers have examined its biodegradation pathways and toxicity profiles to assess its potential risks to aquatic ecosystems. Findings indicate that while the compound can degrade under certain environmental conditions, further investigation is needed to fully understand its long-term effects on ecosystems.
From a structural standpoint, the molecule's symmetry and electron distribution play a significant role in its reactivity. The presence of two chlorine atoms on the central carbon atom imparts unique electronic properties that make it highly versatile in various chemical reactions. Recent computational studies have provided deeper insights into its molecular dynamics and interaction mechanisms with other reactants.
In conclusion, Acetaldehyde, 2,2-dichloro- (CAS No. 79-02-7) remains a critical compound in organic chemistry due to its diverse applications and unique chemical properties. Ongoing research continues to uncover new avenues for its use while addressing concerns related to environmental impact and safety.
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